2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide
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Overview
Description
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is a chemical compound with the molecular formula C16H15N5OS and a molecular weight of 325.395 g/mol . This compound is known for its unique structure, which includes a tetrazole ring and a thioether linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide typically involves the reaction of 3-methylphenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can disrupt the nitrogen cycle in microorganisms, leading to their death or reduced activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
- 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
Uniqueness
2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its reactivity and interaction with biological targets. The presence of the 3-methylphenyl group can enhance its binding affinity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C16H15N5OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N5OS/c1-12-6-5-9-14(10-12)21-16(18-19-20-21)23-11-15(22)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) |
InChI Key |
YGWDYBHTEMNEJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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